Benzyl N-(2-hydroxyethyl)carbamate (CAS: 77987-49-6) is a bifunctional organic molecule featuring a primary alcohol and an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This structure makes it a crucial intermediate building block in multi-step organic synthesis, particularly in pharmaceutical and polymer chemistry. Its key procurement value lies in providing a stable, solid form of 2-aminoethanol where the nucleophilic amine is temporarily masked, allowing for selective reactions at the free hydroxyl group, with the option for subsequent amine deprotection under specific, non-acidic/non-basic conditions.
Substituting this compound with unprotected 2-aminoethanol is non-viable for controlled syntheses, as the free amine and hydroxyl groups would compete, leading to mixtures and polymerization. Close analogs, such as tert-Butyl N-(2-hydroxyethyl)carbamate (Boc-protected), are not direct substitutes due to fundamentally different chemical stabilities and deprotection requirements. The Cbz group is stable to acidic and basic conditions that cleave Boc and Fmoc groups, respectively, but is uniquely removable via catalytic hydrogenolysis (e.g., H₂/Pd-C). This 'orthogonal' reactivity is critical in multi-step syntheses where acid or base-labile groups exist elsewhere in the molecule, making Benzyl N-(2-hydroxyethyl)carbamate the specific choice for preserving those functionalities.
Benzyl N-(2-hydroxyethyl)carbamate is a white crystalline solid with a defined melting point of 58-60 °C. This contrasts sharply with its unprotected precursor, 2-aminoethanol, which is a volatile, hygroscopic liquid. The solid nature of the target compound allows for precise weighing, simplified storage, and improved handling characteristics in both laboratory and industrial process settings, reducing material loss and operational complexity.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | White crystalline solid |
| Comparator Or Baseline | 2-Aminoethanol: Volatile, hygroscopic liquid |
| Quantified Difference | Qualitative difference in physical state and handling properties (Solid vs. Liquid) |
| Conditions | Standard laboratory conditions (Room temperature) |
The solid form significantly improves process control, safety, and reproducibility for weighing and charging reactors, which is a critical procurement factor for scale-up.
The Cbz protecting group is stable to acidic conditions, such as trifluoroacetic acid (TFA), which are standard for cleaving the commonly used Boc protecting group. Conversely, the Boc group is stable during the catalytic hydrogenolysis (e.g., H₂/Pd-C) used to remove the Cbz group. This orthogonality allows for selective deprotection in complex molecules. For instance, in a molecule containing both Cbz and Boc protected amines, the Boc group can be removed with acid while the Cbz group remains intact, enabling regioselective modification.
| Evidence Dimension | Stability to Deprotection Reagents |
| Target Compound Data | Stable to strong acids (e.g., TFA); Cleaved by H₂/Pd-C |
| Comparator Or Baseline | Boc-protected analog: Cleaved by strong acids (e.g., TFA); Stable to H₂/Pd-C |
| Quantified Difference | Mutually exclusive deprotection conditions, enabling orthogonal synthesis. |
| Conditions | Standard deprotection protocols for Cbz (catalytic hydrogenolysis) and Boc (acidolysis). |
For synthesizing complex pharmaceuticals or specialty materials, this compound is essential when acid-labile protecting groups must be used and selectively removed elsewhere in the molecule.
This compound serves as a key precursor for creating materials with pendant primary amine groups, which are introduced after polymerization. The Cbz group's stability allows it to survive polymerization conditions (e.g., for polycarbonates or polyurethanes via the hydroxyl group) before being cleanly removed to unmask the reactive amine. Using unprotected 2-aminoethanol would result in cross-linking and uncontrolled network formation. The Cbz group is particularly useful as it can be removed under mild, neutral hydrogenolysis conditions that preserve sensitive ester backbones common in biodegradable polymers, an advantage over acid-based deprotection of Boc groups which can cause backbone degradation.
| Evidence Dimension | Post-Polymerization Deprotection Compatibility |
| Target Compound Data | Cbz group removable via mild, neutral catalytic hydrogenolysis. |
| Comparator Or Baseline | Boc-protected analog: Requires strong acid for deprotection, risking polymer backbone cleavage. |
| Quantified Difference | Qualitative difference in deprotection chemistry (neutral vs. acidic), impacting final polymer integrity. |
| Conditions | Typical polymerization and subsequent deprotection steps. |
This is the preferred precursor for synthesizing well-defined, amine-functionalized biodegradable polymers where maintaining the integrity of the polymer backbone is critical for performance.
Ideal for complex synthetic routes where an acid-labile group (like Boc) is present and must be preserved. The Cbz group on this compound allows for selective amine protection that can be removed in a later step under neutral hydrogenolysis conditions without affecting other sensitive functionalities.
Serves as a key building block for creating polymers with pendant primary amines for drug conjugation or surface modification. Its hydroxyl group can be incorporated into a polyester or polycarbonate backbone, and the Cbz group subsequently removed under mild conditions that do not degrade the polymer chain.
The compound's nature as a stable, crystalline solid with a defined melting point makes it highly suitable for industrial processes. It allows for accurate dosing and predictable behavior in reactors, which is a significant advantage over using liquid, hygroscopic, or less stable precursors like 2-aminoethanol.
Irritant